MS159 Achieves NSD2 Degradation While the Parent Binder UNC6934 Fails to Suppress Cancer Cell Growth
MS159 induces NSD2 degradation with DC50 = 5.2 μM and Dmax >82% in 293FT cells [1]. In contrast, the NSD2-PWWP1 inhibitor UNC6934 binds with Kd = 80 nM and disrupts nucleosome interaction (IC50 = 1.09 μM) but is ineffective in suppressing multiple myeloma cell proliferation [2]. The degradation mechanism of MS159 overcomes the functional redundancy that limits inhibitor efficacy [3].
| Evidence Dimension | NSD2 protein reduction and anti-proliferative activity |
|---|---|
| Target Compound Data | DC50 = 5.2 μM, Dmax >82%; inhibits KMS11 and H929 cell growth |
| Comparator Or Baseline | UNC6934: Kd = 80 nM (SPR), IC50 = 1.09 μM (NanoBRET) but does not suppress MM cell proliferation |
| Quantified Difference | Degrader vs inhibitor: MS159 eliminates NSD2 protein and inhibits proliferation, while UNC6934 only disrupts binding without anti-proliferative effect |
| Conditions | 293FT cells (48h) for MS159; U2OS cells for UNC6934 |
Why This Matters
Procurement of MS159 is essential for functional NSD2 loss-of-function studies where inhibition alone is insufficient.
- [1] Meng F, et al. J Med Chem. 2022;65(15):10611-10625. View Source
- [2] Structural Genomics Consortium. UNC6934 Chemical Probe Page. View Source
- [3] Meng F, et al. J Med Chem. 2022;65(15):10611-10625. View Source
